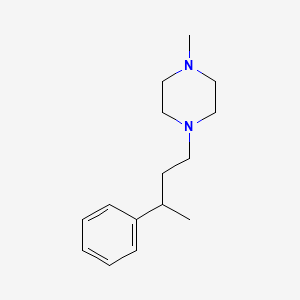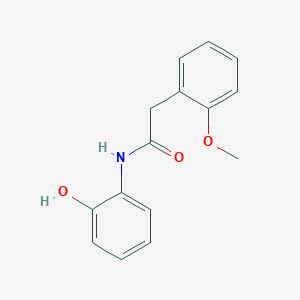![molecular formula C17H19IN2O3 B5058043 1-methyl-3-[({2-[(phenylacetyl)oxy]ethyl}amino)carbonyl]pyridinium iodide](/img/structure/B5058043.png)
1-methyl-3-[({2-[(phenylacetyl)oxy]ethyl}amino)carbonyl]pyridinium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-3-[({2-[(phenylacetyl)oxy]ethyl}amino)carbonyl]pyridinium iodide, commonly known as MAPIC, is a quaternary ammonium salt that has been used as a biochemical tool for the study of acetylcholine release from nerve terminals. This compound has been found to have a variety of applications in scientific research due to its unique properties and mechanism of action.
作用机制
MAPIC works by selectively blocking the VAChT, which is responsible for the packaging of acetylcholine into synaptic vesicles. This prevents the release of acetylcholine from nerve terminals, allowing researchers to study the role of this neurotransmitter in various physiological processes. MAPIC does not affect other neurotransmitters or ion channels, making it a highly selective tool for the study of cholinergic neurotransmission.
Biochemical and Physiological Effects:
MAPIC has been shown to have a variety of biochemical and physiological effects, including the inhibition of acetylcholine release from nerve terminals. This compound has also been shown to affect the release of other neurotransmitters, such as dopamine and serotonin, in certain experimental conditions. Additionally, MAPIC has been shown to have an effect on the activity of various enzymes, including acetylcholinesterase and choline acetyltransferase.
实验室实验的优点和局限性
One of the major advantages of MAPIC is its selectivity for the VAChT, which allows researchers to study cholinergic neurotransmission in a highly specific manner. Additionally, MAPIC is relatively easy to synthesize and is stable under a variety of experimental conditions. However, one of the major limitations of MAPIC is its potential toxicity, which can limit its use in certain experimental conditions. Additionally, the effects of MAPIC on other neurotransmitters and enzymes can complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research involving MAPIC. One area of interest is the role of acetylcholine in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. By studying the release of acetylcholine from nerve terminals using MAPIC, researchers may be able to gain a better understanding of the underlying mechanisms of these disorders and develop new treatments. Additionally, there is potential for the development of new drugs based on the structure of MAPIC that could be used to selectively target other neurotransmitter transporters and ion channels.
合成方法
MAPIC can be synthesized through a series of chemical reactions starting with the compound 3-pyridinecarboxylic acid. The first step involves the conversion of the carboxylic acid group to an acid chloride, which is then reacted with N-methyl-N-(2-hydroxyethyl)amine to form the corresponding amide. This amide is then reacted with phenylacetic anhydride to form the ester, which is subsequently reacted with triethylamine to form the quaternary ammonium salt.
科学研究应用
MAPIC has been used extensively in scientific research as a biochemical tool to study the release of acetylcholine from nerve terminals. This compound is particularly useful in the study of cholinergic neurotransmission because it is selective for the vesicular acetylcholine transporter (VAChT), which is responsible for the packaging of acetylcholine into synaptic vesicles. By selectively blocking VAChT, MAPIC can be used to study the release of acetylcholine from nerve terminals and the role of this neurotransmitter in various physiological processes.
属性
IUPAC Name |
2-[(1-methylpyridin-1-ium-3-carbonyl)amino]ethyl 2-phenylacetate;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3.HI/c1-19-10-5-8-15(13-19)17(21)18-9-11-22-16(20)12-14-6-3-2-4-7-14;/h2-8,10,13H,9,11-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUGEIAJRIDMSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C(=O)NCCOC(=O)CC2=CC=CC=C2.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl 2-phenylacetate;iodide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-3-{1-[3-(3-methoxyphenyl)propanoyl]-4-piperidinyl}-N-methylpropanamide](/img/structure/B5057971.png)
![2-[(5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5057976.png)
![4-[4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]-2-pyrimidinamine trifluoroacetate](/img/structure/B5057982.png)
![8-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5057984.png)
![4-(3-bromophenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5058015.png)
![2-methoxy-4-methyl-1-[3-(2-methylphenoxy)propoxy]benzene](/img/structure/B5058017.png)

![1-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-2-nitrobenzene](/img/structure/B5058044.png)

![1,3-dimethyl-2,4-diphenyl-3,4-dihydrochromeno[3,4-b]pyrrole](/img/structure/B5058053.png)


![2-[(cyclohexylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B5058068.png)
![2-[(2,3-difluorophenoxy)methyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5058070.png)